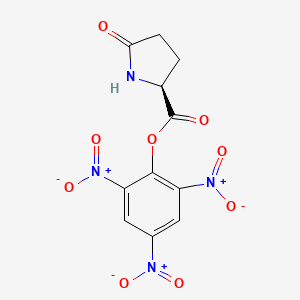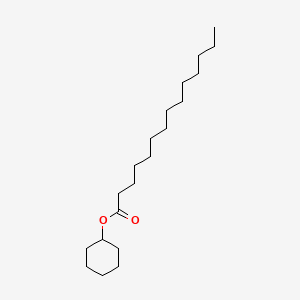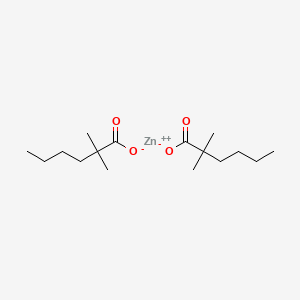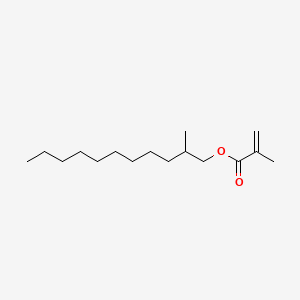
Diammonium erbium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium erbium pentanitrate is a chemical compound with the molecular formula ErH8N7O15. It consists of erbium, a rare earth element, coordinated with five nitrate groups and two ammonium ions. This compound is known for its unique luminescent and magnetic properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium erbium pentanitrate can be synthesized through the reaction of erbium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving erbium nitrate in water, followed by the gradual addition of ammonium nitrate under controlled temperature and pH conditions. The resulting solution is then evaporated to obtain the crystalline form of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters to ensure high purity and yield. The use of automated systems for mixing, temperature control, and crystallization is common in industrial settings to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium erbium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state compounds.
Substitution: The nitrate groups in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphates or sulfates can be introduced under controlled conditions to replace nitrate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erbium oxides, while reduction can produce erbium hydrides. Substitution reactions result in various erbium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Diammonium erbium pentanitrate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new erbium-based compounds.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a fluorescent marker.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: this compound is explored for its applications in materials science, particularly in the development of advanced luminescent materials and magnetic devices.
Wirkmechanismus
The mechanism by which diammonium erbium pentanitrate exerts its effects involves its interaction with molecular targets and pathways. The erbium ion in the compound can interact with various biological molecules, leading to changes in their luminescent and magnetic properties. The nitrate groups play a role in stabilizing the compound and facilitating its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diammonium dysprosium pentanitrate: Similar in structure but contains dysprosium instead of erbium.
Diammonium terbium pentanitrate: Contains terbium and exhibits different luminescent properties.
Diammonium europium pentanitrate: Known for its strong luminescence, used in different applications.
Uniqueness
Diammonium erbium pentanitrate is unique due to its specific luminescent and magnetic properties, which differ from those of other rare earth pentanitrate compounds. Its applications in bioimaging and materials science highlight its versatility and potential for innovation in various fields.
Eigenschaften
CAS-Nummer |
93918-72-0 |
|---|---|
Molekularformel |
ErH8N7O15 |
Molekulargewicht |
513.36 g/mol |
IUPAC-Name |
diazanium;erbium(3+);pentanitrate |
InChI |
InChI=1S/Er.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI-Schlüssel |
JRUWSNIXLPCQJU-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


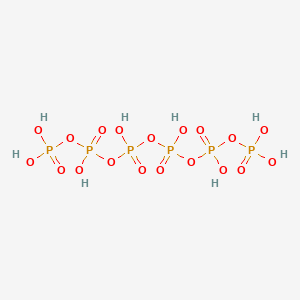
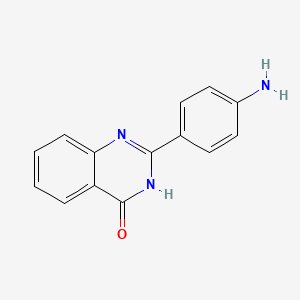
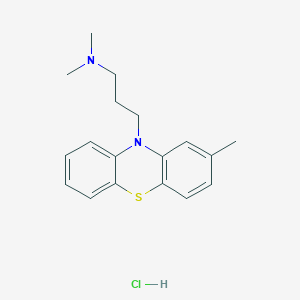

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
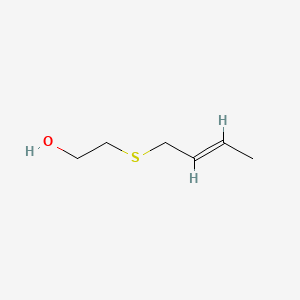
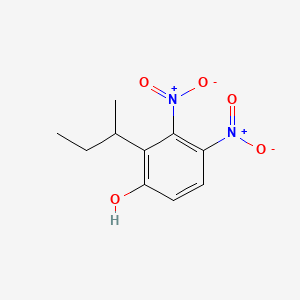
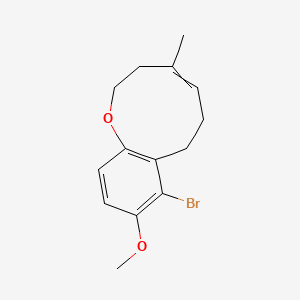
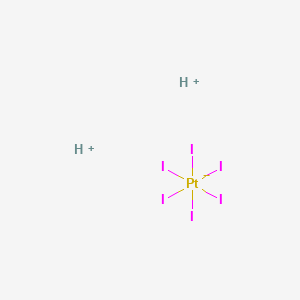
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
